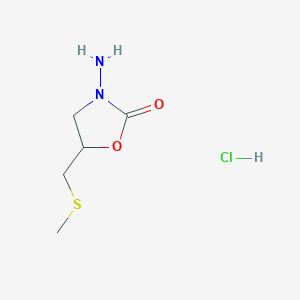
3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride is a chemical compound with the molecular formula C5H10N2O2S. It is a member of the oxazolidinone class, which is known for its diverse applications in pharmaceuticals and other industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-2-oxazolidinone with methylthiomethyl chloride in the presence of a base . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxazolidinone derivatives
Substitution: N-substituted oxazolidinones
Wissenschaftliche Forschungsanwendungen
3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-morpholinomethyl-2-oxazolidinone: A related compound with similar structural features but different substituents.
Linezolid: An oxazolidinone antibiotic with a well-known mechanism of action.
Uniqueness
3-Amino-5-((methylthio)methyl)oxazolidin-2-one hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H11ClN2O2S |
|---|---|
Molekulargewicht |
198.67 g/mol |
IUPAC-Name |
3-amino-5-(methylsulfanylmethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2S.ClH/c1-10-3-4-2-7(6)5(8)9-4;/h4H,2-3,6H2,1H3;1H |
InChI-Schlüssel |
CHWPAEUIAMQIJF-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1CN(C(=O)O1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


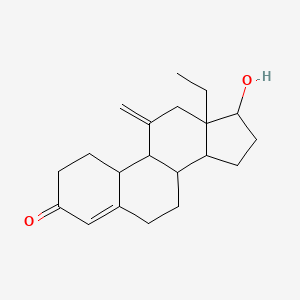
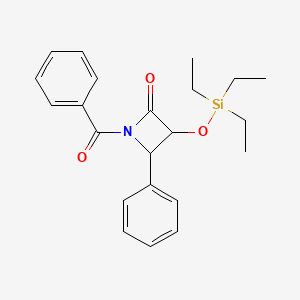



![[(3S,4S,6S)-3-hexan-3-yl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13404498.png)
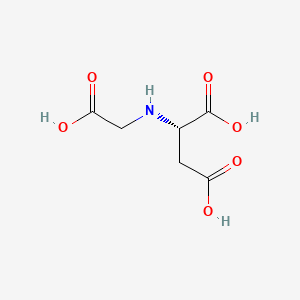

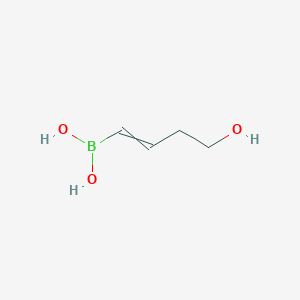
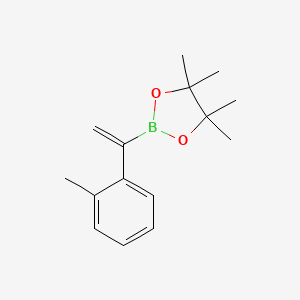
![(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13404536.png)

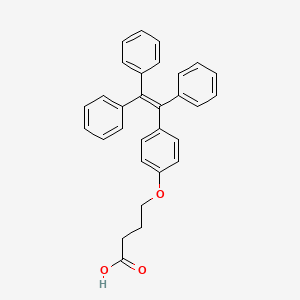
![(3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13404556.png)
